

# Application Notes and Protocols: N $\delta$ -Benzoyl-L-ornithine in Peptide Synthesis

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## Compound of Interest

Compound Name: *N*2-Benzoyl-L-ornithine

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These application notes provide a comprehensive guide to the use of N $\delta$ -Benzoyl-L-ornithine in solid-phase peptide synthesis (SPPS). The introduction of a benzoyl group on the side chain of ornithine offers a valuable tool for modifying peptide structure, stability, and biological activity. This document outlines the synthesis of the necessary building block, its incorporation into peptide chains, and potential applications.

## Introduction to N $\delta$ -Benzoyl-L-ornithine in Peptide Design

Ornithine, a non-proteinogenic amino acid, is a versatile component in peptide chemistry, often used for creating lactam bridges, attaching probes, or modulating peptide properties.<sup>[1]</sup> Acylating the  $\delta$ -amino group of ornithine with a benzoyl moiety introduces a hydrophobic and rigid element into the peptide sequence. This modification can influence peptide conformation, membrane interaction, and resistance to enzymatic degradation. While N $\alpha$ -Benzoyl-L-ornithine is commercially available, its utility in standard SPPS is limited as the benzoyl group is not a suitable N $\alpha$ -protecting group for stepwise synthesis.<sup>[2]</sup> Therefore, for incorporation into a peptide chain, N $\delta$ -Benzoyl-L-ornithine, protected at the  $\alpha$ -amino group with Fmoc, is the building block of choice.

## Key Features and Applications

The use of Fmoc-L-Orn(Bz)-OH in peptide synthesis allows for:

- Increased Hydrophobicity: The benzoyl group enhances the lipophilicity of the peptide, which can be crucial for cell penetration and interaction with hydrophobic receptors.
- Conformational Rigidity: The bulky benzoyl group can introduce steric constraints, influencing the peptide's secondary structure.
- Enhanced Stability: N-acylation of the side chain can protect against enzymatic degradation by exopeptidases.
- Building Block for Diverse Libraries: It serves as a valuable component for creating libraries of modified peptides with diverse physicochemical properties for screening and drug discovery.[3]

Peptides containing modified ornithine residues have been investigated for various biological activities, including antimicrobial and anticancer effects.[4][5] The benzoyl modification provides a strategic tool to fine-tune these activities.

## Synthesis of the Fmoc-L-Orn(Bz)-OH Building Block

The synthesis of Fmoc-L-Orn(Bz)-OH is not as straightforward as for standard amino acids but can be achieved through a multi-step process, adapted from methods for side-chain acylation of ornithine.[3] A common strategy involves the use of a copper(II) complex to temporarily protect the  $\alpha$ -amino and carboxyl groups, leaving the  $\delta$ -amino group free for selective acylation.

## Experimental Protocol: Synthesis of Fmoc-L-Orn(Bz)-OH

Materials:

- L-Ornithine monohydrochloride
- Copper(II) sulfate pentahydrate
- Sodium carbonate
- Benzoyl chloride

- 8-Hydroxyquinoline
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Dioxane
- Acetone
- Water
- Standard laboratory glassware and purification equipment (e.g., column chromatography).

**Procedure:**

- Formation of the Ornithine Copper Complex:
  - Dissolve L-Ornithine monohydrochloride in water.
  - Add a solution of copper(II) sulfate pentahydrate in water.
  - Slowly add a solution of sodium carbonate while stirring.
  - The blue copper complex of ornithine will precipitate. Isolate the precipitate by filtration, wash with water and acetone, and dry under vacuum.
- N $\delta$ -Benzoylation:
  - Suspend the dried copper complex in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
  - Cool the suspension in an ice bath.
  - Slowly add benzoyl chloride and a base (e.g., sodium bicarbonate) to maintain a slightly alkaline pH.
  - Stir the reaction mixture until the benzoylation is complete (monitor by TLC).
- Decomplexation:

- Suspend the N $\delta$ -benzoylated copper complex in water.
- Add a solution of 8-hydroxyquinoline in ethanol to chelate and remove the copper ions.
- The free N $\delta$ -Benzoyl-L-ornithine will be in the aqueous phase. Filter to remove the copper-8-hydroxyquinoline complex.
- N $\alpha$ -Fmoc Protection:
  - To the aqueous solution of N $\delta$ -Benzoyl-L-ornithine, add dioxane and sodium bicarbonate.
  - Add a solution of Fmoc-OSu in dioxane.
  - Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
  - Acidify the solution with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Purification:
  - Purify the crude Fmoc-L-Orn(Bz)-OH by column chromatography on silica gel to obtain the final product.

## Incorporation of Fmoc-L-Orn(Bz)-OH into Peptides via SPPS

Fmoc-L-Orn(Bz)-OH can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

## Experimental Protocol: Fmoc-SPPS with Fmoc-L-Orn(Bz)-OH

### Materials:

- Fmoc-Rink Amide MBHA resin (or other suitable resin)

- Fmoc-L-Orn(Bz)-OH
- Other required Fmoc-protected amino acids
- Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H<sub>2</sub>O
- Cold diethyl ether
- SPPS reaction vessel

**Procedure:**

- Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[\[6\]](#)
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min).
- Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.
- Coupling of Fmoc-L-Orn(Bz)-OH:
  - In a separate vial, pre-activate Fmoc-L-Orn(Bz)-OH (3-5 equivalents relative to resin loading) with HBTU/HATU (1 equivalent to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for a few minutes.
  - Add the activated amino acid solution to the resin.

- Agitate the mixture for 1-2 hours at room temperature.
- Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for completion of the coupling.<sup>[7]</sup> A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.<sup>[7]</sup>
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Cleavage and Global Deprotection:
  - Wash the resin with DCM and dry it under vacuum.
  - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  - Dry the crude peptide pellet under vacuum.
- Purification and Analysis: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and verify its identity by mass spectrometry.

## Quantitative Data and Considerations

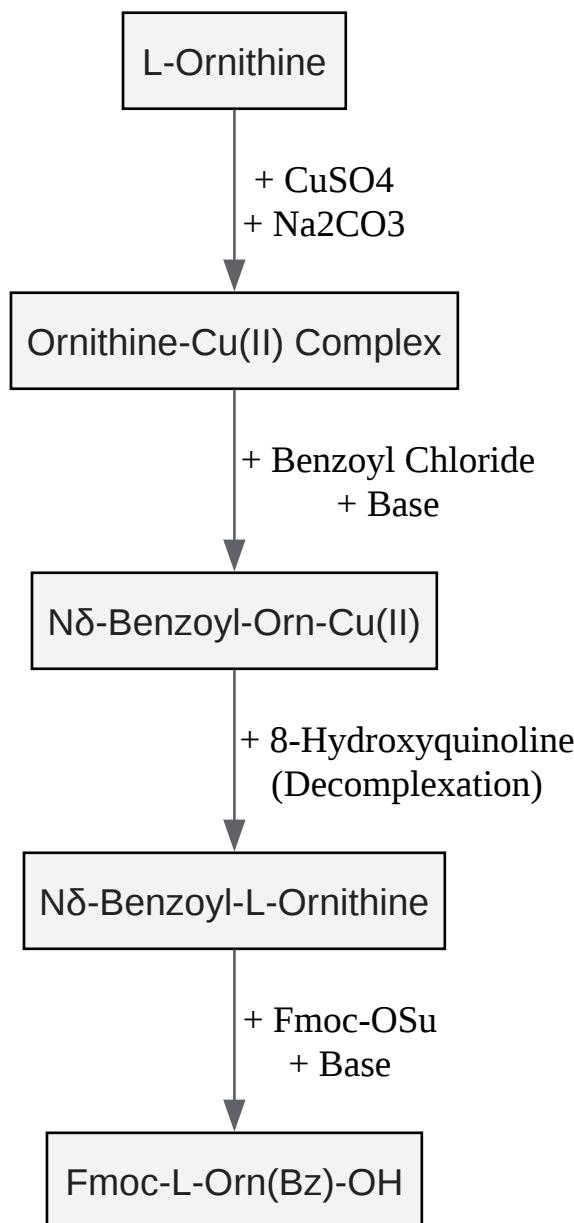
The efficiency of incorporating modified amino acids can vary. While specific data for Fmoc-L-Orn(Bz)-OH is not extensively published, the following table provides typical values and important considerations for SPPS.

Parameter	Typical Value/Consideration	Reference
Resin Loading	0.1 - 0.8 mmol/g	[8]
Amino Acid Equivalents	3 - 5 eq.	[9]
Coupling Reagent Equivalents	0.95 eq. relative to amino acid	[10]
Base Equivalents	2 eq. relative to amino acid	[6]
Coupling Time	1 - 2 hours	[6]
Expected Coupling Yield	>99% per step	[2]
Overall Crude Purity	Dependent on peptide length and sequence	
Potential Side Reaction	Intramolecular cyclization ( $\delta$ -lactam formation)	[3][11]

Note on Side Reactions: For N $\delta$ -acylated ornithine derivatives, there is a potential for intramolecular cyclization to form a  $\delta$ -lactam, which competes with the desired peptide bond formation.[3] This side reaction is influenced by the acidity of the N $\delta$ -amido proton. Using efficient coupling reagents like HATU and minimizing pre-activation times can help to favor the intermolecular peptide bond formation.

## Visualizing the Workflow

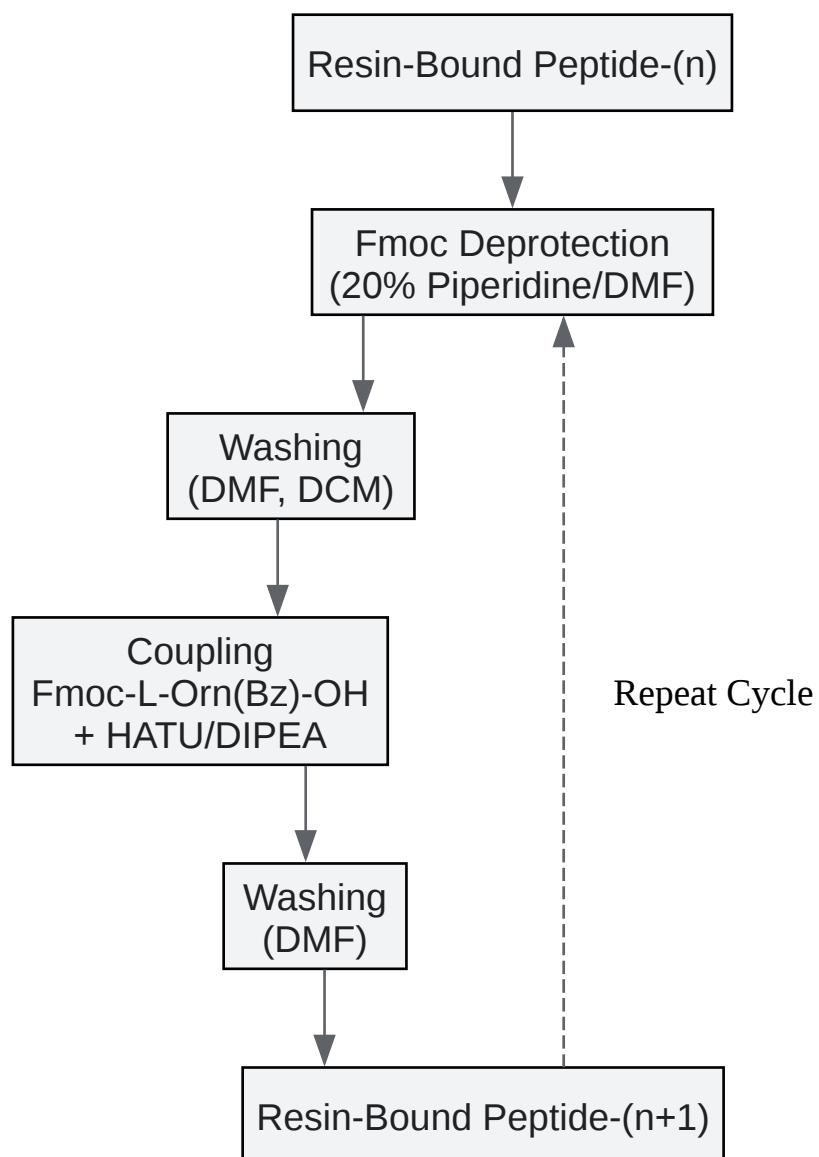
### Synthesis of the Building Block



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Caption: Synthesis of the Fmoc-L-Orn(Bz)-OH building block.

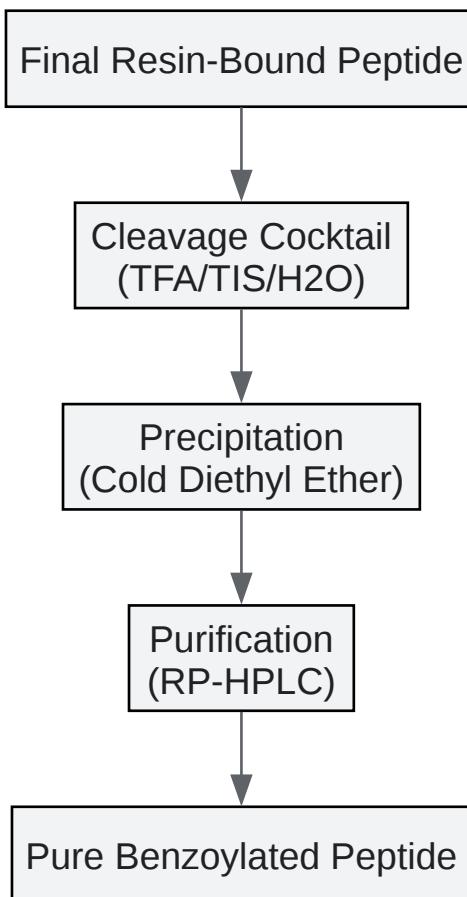
## SPPS Cycle for Incorporation



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Caption: SPPS cycle for incorporating Fmoc-L-Orn(Bz)-OH.

## Final Cleavage and Deprotection



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